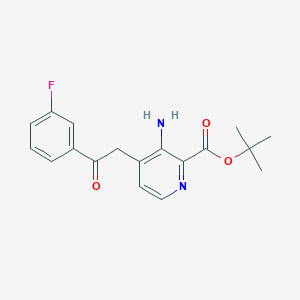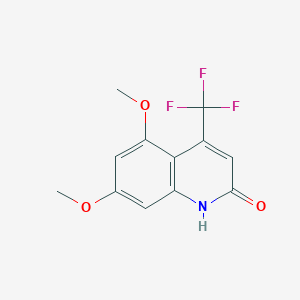
5,7-dimethoxy-4-(trifluoromethyl)-1H-quinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-dimethoxy-4-(trifluoromethyl)-1H-quinolin-2-one is a heterocyclic compound that belongs to the quinolinone family This compound is characterized by the presence of methoxy groups at the 5th and 7th positions, a trifluoromethyl group at the 4th position, and a quinolinone core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethoxy-4-(trifluoromethyl)-1H-quinolin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and trifluoromethyl ketone.
Cyclization: The key step involves the cyclization of the intermediate to form the quinolinone core. This can be achieved through various cyclization reactions, such as the Pfitzinger reaction or the Friedländer synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
5,7-dimethoxy-4-(trifluoromethyl)-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can yield dihydroquinolinone derivatives.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include various substituted quinolinone derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
5,7-dimethoxy-4-(trifluoromethyl)-1H-quinolin-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mecanismo De Acción
The mechanism of action of 5,7-dimethoxy-4-(trifluoromethyl)-1H-quinolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparación Con Compuestos Similares
Similar Compounds
5,7-dimethoxy-4-methylquinolin-2-one: Similar structure but with a methyl group instead of a trifluoromethyl group.
5,7-dimethoxy-4-chloroquinolin-2-one: Contains a chloro group instead of a trifluoromethyl group.
5,7-dimethoxy-4-phenylquinolin-2-one: Features a phenyl group at the 4th position.
Uniqueness
The presence of the trifluoromethyl group in 5,7-dimethoxy-4-(trifluoromethyl)-1H-quinolin-2-one imparts unique electronic properties, making it more lipophilic and potentially enhancing its biological activity compared to similar compounds with different substituents.
Propiedades
Número CAS |
328955-83-5 |
|---|---|
Fórmula molecular |
C12H10F3NO3 |
Peso molecular |
273.21 g/mol |
Nombre IUPAC |
5,7-dimethoxy-4-(trifluoromethyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C12H10F3NO3/c1-18-6-3-8-11(9(4-6)19-2)7(12(13,14)15)5-10(17)16-8/h3-5H,1-2H3,(H,16,17) |
Clave InChI |
UPNRATBNCVOZSY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C(=CC(=O)N2)C(F)(F)F)C(=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Bis(trimethylsilyl)methylidene]cyclopentane-1,3-dione](/img/structure/B14242621.png)
![N-[(E)-(3-methoxyphenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14242629.png)
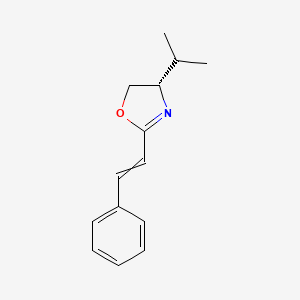

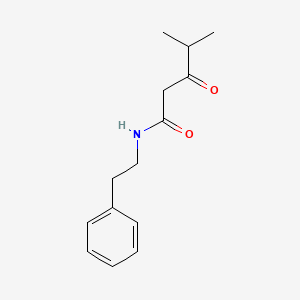
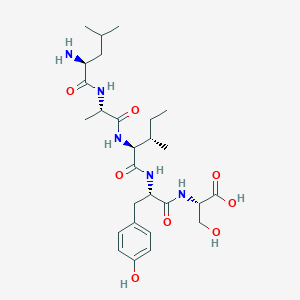

![2,2'-(1,4-Phenylene)bis[5-cyclohexyl-6-(octyloxy)-1,3-benzoxazole]](/img/structure/B14242670.png)
![4-[2-(4-Hydroxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B14242676.png)
![3-oxa-11-azatricyclo[5.4.0.02,6]undeca-1(7),2(6),4,8,10-pentaene](/img/structure/B14242678.png)
![(1R,2R,3S,5S)-8-methyl-2,3-diphenyl-8-azabicyclo[3.2.1]octane](/img/structure/B14242699.png)
![N-[4-(Dodecyloxy)phenyl]-N'-hydroxyurea](/img/structure/B14242702.png)
